molecular formula C26H54Sn2 B14320305 (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) CAS No. 104959-72-0

(Ethyne-1,2-diyl)bis(tri-tert-butylstannane)

Cat. No.: B14320305
CAS No.: 104959-72-0
M. Wt: 604.1 g/mol
InChI Key: XNIJOKKWDSQBFV-UHFFFAOYSA-N
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Description

(Ethyne-1,2-diyl)bis(tri-tert-butylstannane) is an organotin compound characterized by the presence of tin atoms bonded to an ethyne (acetylene) moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) typically involves the reaction of tri-tert-butylstannyl lithium with acetylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: Industrial production methods for organotin compounds often involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial for the successful production of these compounds.

Chemical Reactions Analysis

Types of Reactions: (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The ethyne moiety can participate in substitution reactions, leading to the formation of new organotin compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenated reagents or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

(Ethyne-1,2-diyl)bis(tri-tert-butylstannane) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) involves its interaction with molecular targets and pathways. The ethyne moiety can participate in various chemical reactions, while the tri-tert-butylstannane groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as catalysis or biological activity.

Comparison with Similar Compounds

    (Ethyne-1,2-diyl)bis(tri-methylstannane): Similar structure but with methyl groups instead of tert-butyl groups.

    (Ethyne-1,2-diyl)bis(tri-phenylstannane): Contains phenyl groups instead of tert-butyl groups.

    (Ethyne-1,2-diyl)bis(tri-ethylstannane): Features ethyl groups instead of tert-butyl groups.

Uniqueness: (Ethyne-1,2-diyl)bis(tri-tert-butylstannane) is unique due to the presence of bulky tert-butyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds with different alkyl or aryl groups.

Properties

CAS No.

104959-72-0

Molecular Formula

C26H54Sn2

Molecular Weight

604.1 g/mol

IUPAC Name

tritert-butyl(2-tritert-butylstannylethynyl)stannane

InChI

InChI=1S/6C4H9.C2.2Sn/c6*1-4(2)3;1-2;;/h6*1-3H3;;;

InChI Key

XNIJOKKWDSQBFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](C#C[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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